molecular formula C8H11Cl2NO B13523291 (2-Chloro-5-methoxyphenyl)methanamine hydrochloride

(2-Chloro-5-methoxyphenyl)methanamine hydrochloride

Cat. No.: B13523291
M. Wt: 208.08 g/mol
InChI Key: LBYGLODTZSZWCM-UHFFFAOYSA-N
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Description

(2-Chloro-5-methoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10ClNO·HCl. It is a white to off-white powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methoxyphenyl)methanamine hydrochloride typically involves the reaction of 2-chloro-5-methoxybenzaldehyde with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions include various substituted phenylmethanamines, nitroso derivatives, and nitro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Chloro-5-methoxyphenyl)methanamine hydrochloride is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chloro-5-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5-methylphenyl)methanamine hydrochloride
  • (5-Chloro-2-methoxyphenyl)methanamine hydrochloride

Uniqueness

(2-Chloro-5-methoxyphenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H11Cl2NO

Molecular Weight

208.08 g/mol

IUPAC Name

(2-chloro-5-methoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H10ClNO.ClH/c1-11-7-2-3-8(9)6(4-7)5-10;/h2-4H,5,10H2,1H3;1H

InChI Key

LBYGLODTZSZWCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)CN.Cl

Origin of Product

United States

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